molecular formula C27H20N2O4 B12065770 Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate

Cat. No.: B12065770
M. Wt: 436.5 g/mol
InChI Key: WRFFPASSLHCGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound that features a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted carbazole derivatives .

Scientific Research Applications

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with electron-rich sites, facilitating charge transfer processes. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate is unique due to its combination of a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. This unique structure imparts distinct optoelectronic properties and reactivity, making it valuable for specific applications in optoelectronics and medicinal chemistry .

Properties

Molecular Formula

C27H20N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate

InChI

InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3

InChI Key

WRFFPASSLHCGAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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